(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a combination of benzothiazole, piperazine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step procedures. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine and furan groups may enhance the compound’s binding affinity and specificity . Molecular docking studies have shown that this compound can bind to various protein targets, influencing their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone lies in its combination of structural elements, which confer specific chemical and biological properties. The presence of the furan ring, in particular, may enhance its reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-10-14-16(11-13(12)2)24-18(19-14)21-7-5-20(6-8-21)17(22)15-4-3-9-23-15/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTIWSCUGSILOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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